molecular formula C22H17F2NO4 B2534894 2-{3-[(4-Fluorobenzoyl)amino]phenoxy}ethyl 4-fluorobenzenecarboxylate CAS No. 866008-26-6

2-{3-[(4-Fluorobenzoyl)amino]phenoxy}ethyl 4-fluorobenzenecarboxylate

Cat. No.: B2534894
CAS No.: 866008-26-6
M. Wt: 397.378
InChI Key: BNPDSVZJNUNLBG-UHFFFAOYSA-N
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Description

2-{3-[(4-Fluorobenzoyl)amino]phenoxy}ethyl 4-fluorobenzenecarboxylate is a synthetic organic compound characterized by the presence of fluorine atoms and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-Fluorobenzoyl)amino]phenoxy}ethyl 4-fluorobenzenecarboxylate typically involves the reaction of 4-fluorobenzoyl chloride with 3-amino phenol to form an intermediate, which is then reacted with 2-(4-fluorobenzoyloxy)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-Fluorobenzoyl)amino]phenoxy}ethyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{3-[(4-Fluorobenzoyl)amino]phenoxy}ethyl 4-fluorobenzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(4-Fluorobenzoyl)amino]phenoxy}ethyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(4-Chlorobenzoyl)amino]phenoxy}ethyl 4-chlorobenzenecarboxylate
  • 2-{3-[(4-Bromobenzoyl)amino]phenoxy}ethyl 4-bromobenzenecarboxylate
  • 2-{3-[(4-Methylbenzoyl)amino]phenoxy}ethyl 4-methylbenzenecarboxylate

Uniqueness

2-{3-[(4-Fluorobenzoyl)amino]phenoxy}ethyl 4-fluorobenzenecarboxylate is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets.

Properties

IUPAC Name

2-[3-[(4-fluorobenzoyl)amino]phenoxy]ethyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2NO4/c23-17-8-4-15(5-9-17)21(26)25-19-2-1-3-20(14-19)28-12-13-29-22(27)16-6-10-18(24)11-7-16/h1-11,14H,12-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPDSVZJNUNLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCOC(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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